molecular formula C21H19NO4 B2793345 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 2137787-86-9

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B2793345
CAS No.: 2137787-86-9
M. Wt: 349.386
InChI Key: ASRYHUYFNSHKKU-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is a complex organic compound with the molecular formula C22H21NO4. This compound is known for its unique bicyclic structure, which includes a fluorenylmethoxycarbonyl (FMOC) protecting group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of valine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner to other amino acid derivatives.

Mode of Action

As a valine derivative , it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Pharmacokinetics

Its solubility in DMSO is known to be 100 mg/mL , which could potentially influence its bioavailability.

Result of Action

As a derivative of valine, it might have potential effects on protein synthesis and muscle function, but this is purely speculative based on its structural similarity to valine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, it is known to be stable at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the FMOC group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine. The final product is purified using techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-([(9H-Fluoren-9-yl)methoxy]carbonyl)-2-methyldodec-11-enoic acid
  • (1S,2S,5R)-3-([(9H-fluoren-9-yl)methoxy]carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Uniqueness

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its bicyclic structure and the presence of the FMOC group. This combination provides stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry. Compared to similar compounds, it offers enhanced selectivity and efficiency in protecting amine functionalities .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)17-10-22(19-9-16(17)19)21(25)26-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYHUYFNSHKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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